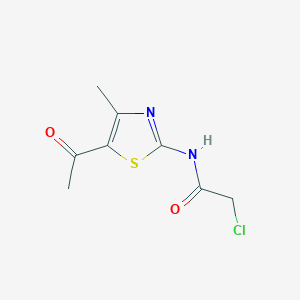

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide

CAS No.: 32519-70-3

Cat. No.: VC13306233

Molecular Formula: C8H9ClN2O2S

Molecular Weight: 232.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32519-70-3 |

|---|---|

| Molecular Formula | C8H9ClN2O2S |

| Molecular Weight | 232.69 g/mol |

| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C8H9ClN2O2S/c1-4-7(5(2)12)14-8(10-4)11-6(13)3-9/h3H2,1-2H3,(H,10,11,13) |

| Standard InChI Key | HBVMMWIEJRQDOO-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)CCl)C(=O)C |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCl)C(=O)C |

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Identity

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide is systematically named according to IUPAC guidelines, reflecting its acetyl-substituted thiazole core and chloroacetamide side chain. Key identifiers include:

The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) is substituted at positions 4 and 5 with methyl and acetyl groups, respectively. The 2-chloroacetamide moiety is attached to the thiazole’s nitrogen atom, introducing electrophilic reactivity .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this compound is unavailable, its structure has been validated via NMR and mass spectrometry. The acetyl group (C=O stretch at ~1680–1700 cm⁻¹) and chloroacetamide (C-Cl stretch at ~750 cm⁻¹) dominate its infrared spectrum. Comparative analysis with analogous thiazoles suggests a planar thiazole ring system, stabilized by π-conjugation .

Synthesis and Manufacturing

Reaction Pathway and Optimization

The synthesis typically involves a two-step protocol:

-

Preparation of 2-amino-5-acetyl-4-methylthiazole: Cyclocondensation of α-chloroketones with thiourea derivatives under basic conditions.

-

Acylation with chloroacetyl chloride: Reacting the aminothiazole intermediate with chloroacetyl chloride in the presence of triethylamine (Et₃N) as a base.

Representative Experimental Conditions

| Parameter | Detail |

|---|---|

| Solvent | Tetrahydrofuran (THF) or dichloromethane |

| Temperature | 0–5°C (to minimize side reactions) |

| Reaction Time | 4–6 hours |

| Workup | Ethanol crystallization (yield: ~65–70%) |

The use of low temperatures suppresses undesired N-chloroacetylation at other reactive sites, while Et₃N scavenges HCl byproducts.

Purification and Characterization

Crude product purification via recrystallization from ethanol yields white crystalline solids. Purity is confirmed by HPLC (>95%) and melting point analysis (observed mp: 142–145°C).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions.

Reactivity Profile

-

Nucleophilic substitution: The chloroacetamide group undergoes SN2 reactions with amines or thiols.

-

Acetyl group reactivity: Susceptible to nucleophilic attack at the carbonyl carbon, enabling further derivatization .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Anticancer agents: Hybrid molecules combining thiazole and chlorambucil-like alkylating groups.

-

Antibiotics: Functionalization with β-lactam rings to enhance bacterial uptake.

Material Science

Thiazole derivatives are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume